

Technical Guide: Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)aniline

Cat. No.: B1305688

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This technical guide provides a detailed overview of the known physicochemical properties of **3-Nitro-5-(trifluoromethyl)aniline**, with a specific focus on its melting and boiling points. This document outlines the available data and provides standardized experimental protocols for the determination of these key physical constants.

Core Physicochemical Data

The following table summarizes the key quantitative data for **3-Nitro-5-(trifluoromethyl)aniline** (CAS Number: 401-94-5).

Property	Value	Source
IUPAC Name	3-Nitro-5-(trifluoromethyl)aniline	N/A
CAS Number	401-94-5	[1] [2]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[1]
Molecular Weight	206.12 g/mol	[2]
Appearance	Yellow Powder	[1]
Melting Point	77.5–83.5 °C	[1]
Boiling Point	Data not readily available. The compound may decompose at elevated temperatures.	N/A

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points for crystalline organic compounds like **3-Nitro-5-(trifluoromethyl)aniline**.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and pharmacopeia-recognized technique for accurately determining the melting point of a crystalline solid.[\[3\]](#)

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure crystalline substances typically exhibit a sharp, well-defined melting point, while impurities can lead to a depression and broadening of the melting range.[\[4\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a heating bath (mineral oil).[\[4\]](#)

- Glass capillary tubes (sealed at one end).
- Calibrated thermometer or digital temperature probe.
- Mortar and pestle.
- Sample loading tool.

Procedure:

- Sample Preparation: The sample of **3-Nitro-5-(trifluoromethyl)aniline** must be completely dry and finely powdered. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to compact the sample into the sealed end. The packed sample height should be between 2-4 mm.[5][6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[4]
- Heating:
 - For an unknown sample, a rapid initial heating (4-5 °C per minute) can be used to determine an approximate melting point.[5]
 - For a more accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point.[5][8] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5][8]
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (onset of melting).
 - Record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).

- The recorded melting point should be expressed as a range between these two temperatures.
- Replication: Perform the determination at least twice with fresh samples to ensure reproducibility.[\[5\]](#)

Boiling Point Determination

While an experimental boiling point for **3-Nitro-5-(trifluoromethyl)aniline** is not readily available, the following are standard methods for its determination, assuming the compound does not decompose first.

Principle: An ebulliometer measures the boiling point of a liquid by determining the equilibrium temperature between the liquid and its vapor phase under controlled pressure.[\[9\]](#) The boiling point of the sample is compared to that of a pure solvent (e.g., water) to determine the effect of the solute.[\[9\]\[10\]](#)

Apparatus:

- Ebulliometer (e.g., Dujardin-Salleron).
- Calibrated thermometer or digital temperature probe.
- Condenser with a cold water supply.
- Heating source.

Procedure:

- Calibration: First, determine the boiling point of a pure reference solvent (e.g., distilled water) in the ebulliometer to calibrate the apparatus for the current atmospheric pressure.[\[9\]\[10\]](#)
- Sample Introduction: Rinse the boiling chamber with the liquid to be tested. Add a measured volume of the sample to the chamber.[\[11\]](#)
- Heating and Reflux: Heat the sample to a boil. The apparatus is designed to operate under total reflux, ensuring that the vapor is in equilibrium with the boiling liquid.[\[11\]\[12\]](#)

- Temperature Measurement: Once the temperature reading on the thermometer stabilizes (typically for more than 30 seconds), record this value as the boiling point.[11]
- Pressure Correction: The boiling point is dependent on atmospheric pressure. If necessary, correct the observed boiling point to standard atmospheric pressure (101.325 kPa).

Principle: A simple distillation can be used to determine the boiling point of a liquid. The boiling point is the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.[12][13]

Apparatus:

- Distillation flask.
- Condenser.
- Receiving flask.
- Calibrated thermometer.
- Heating mantle or oil bath.
- Boiling chips or a magnetic stir bar.

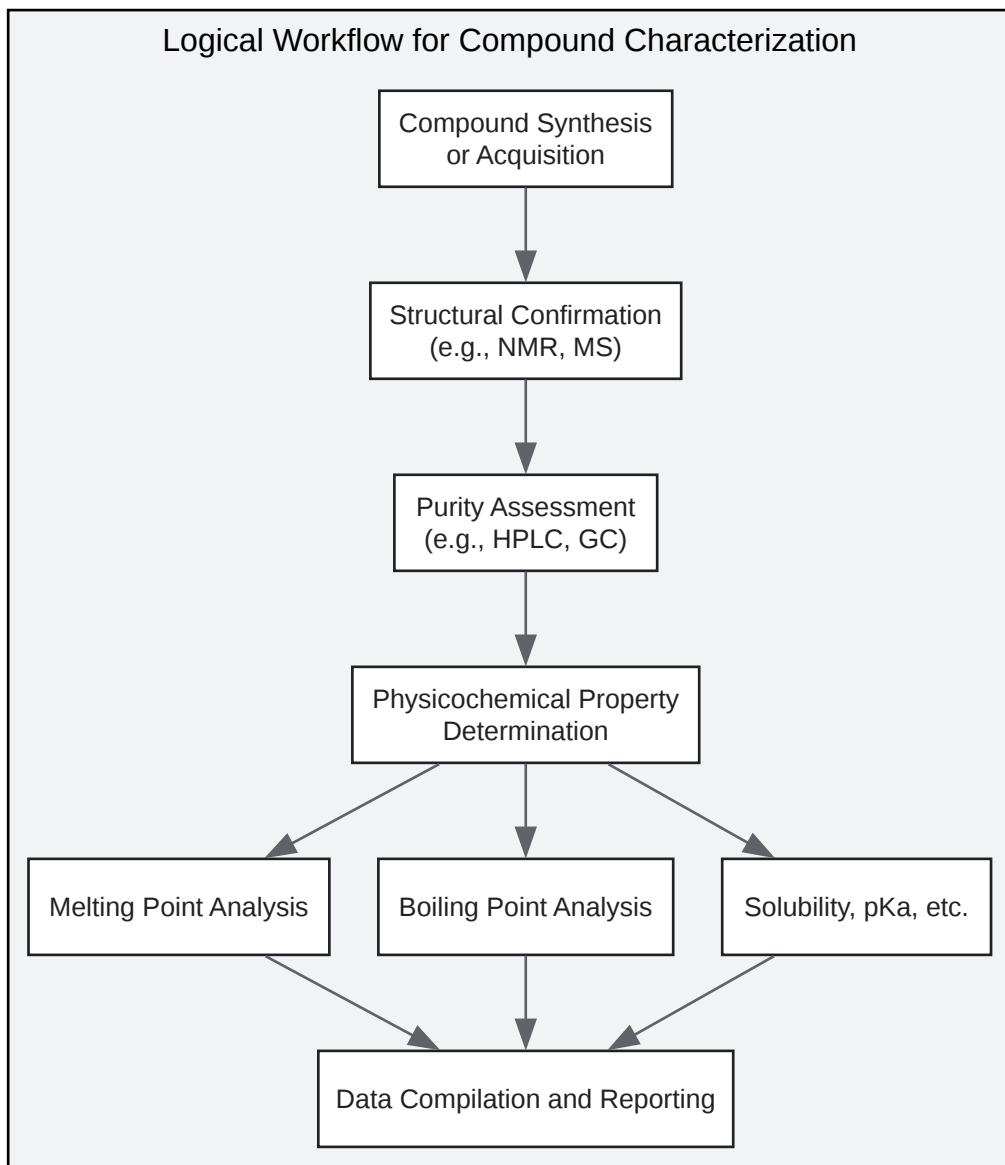
Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. Place the liquid sample (at least 5 mL) and boiling chips into the distillation flask.[12]
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.
- Heating: Gently heat the flask. As the liquid boils, vapors will rise and enter the condenser.
- Observation: Observe the temperature on the thermometer. When the liquid is distilling at a steady rate, the temperature of the vapor will remain constant. Record this stable temperature as the boiling point.[12]

- Record Barometric Pressure: Record the atmospheric pressure at the time of the experiment.

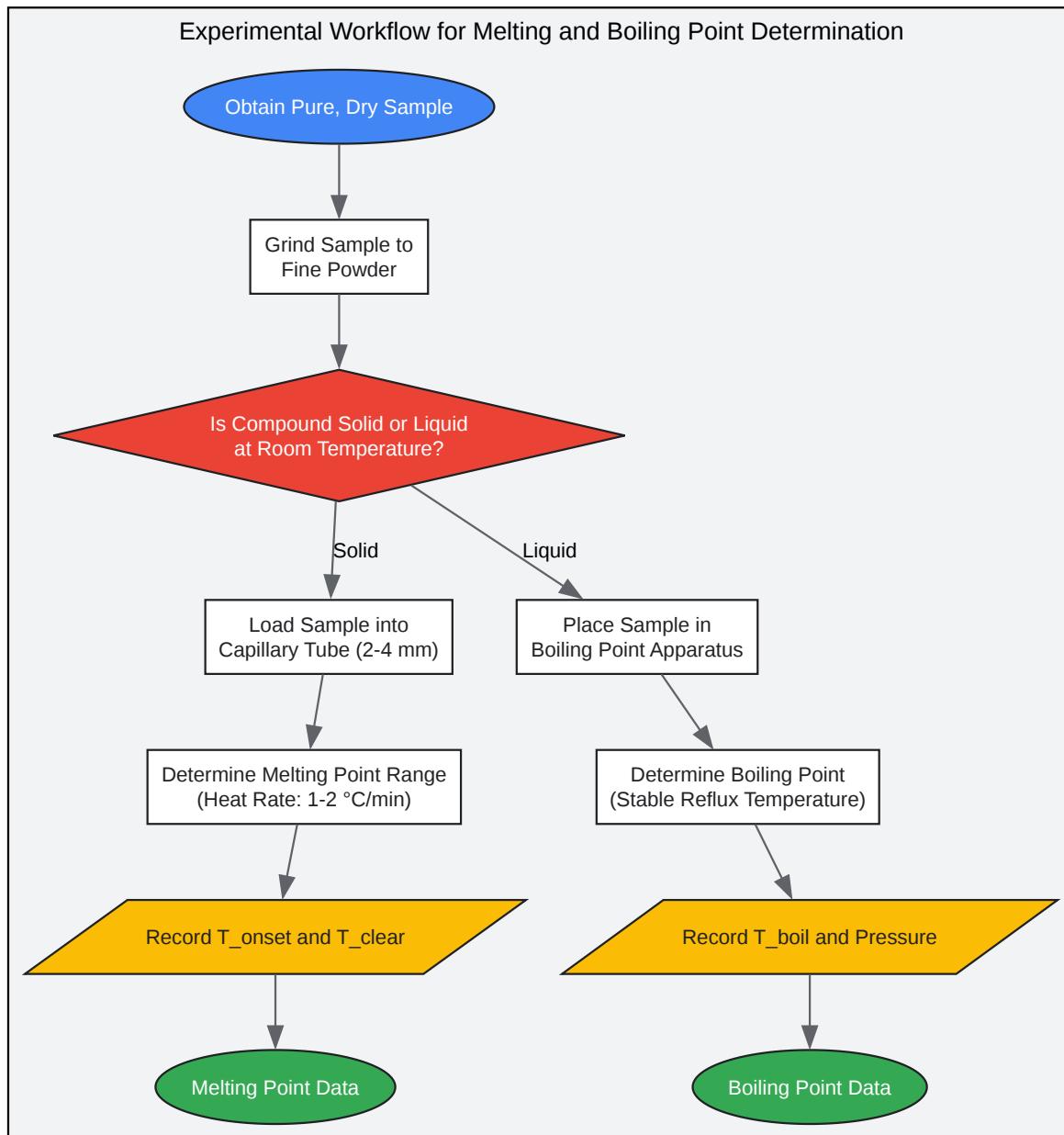
Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the characterization of a chemical compound.



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Caption: Logical workflow for the characterization of a chemical compound.

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